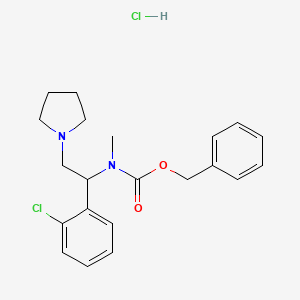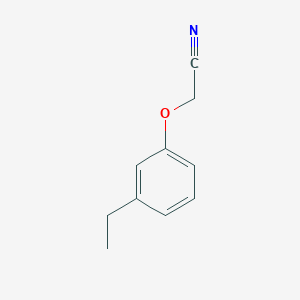
4-Butoxy-3,5-dichloro-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-3,5-dichloro-benzaldehyde is an organic compound with the molecular formula C11H12Cl2O2 and a molecular weight of 247.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12Cl2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 2-8°C .Mecanismo De Acción
The mechanism of action of 4-Butoxy-3,5-dichloro-benzaldehyde is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. In addition, this compound has been shown to interact with several other enzymes, such as acetyl-CoA carboxylase and glyceraldehyde-3-phosphate dehydrogenase, which are involved in the metabolism of fatty acids and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. In addition, this compound has been shown to interact with several other enzymes, such as acetyl-CoA carboxylase and glyceraldehyde-3-phosphate dehydrogenase, which are involved in the metabolism of fatty acids and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Butoxy-3,5-dichloro-benzaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. In addition, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is also relatively expensive, and its reactivity can be affected by changes in pH and temperature.
Direcciones Futuras
There are several potential future directions for the use of 4-Butoxy-3,5-dichloro-benzaldehyde in scientific research. It could be used in the synthesis of new drugs, such as antibiotics and antivirals. In addition, it could be used in the development of new materials, such as polymers and nanomaterials. It could also be used in the study of biochemical and physiological processes, such as the metabolism of fatty acids and the regulation of gene expression. Finally, it could be used in the development of diagnostic tools and therapeutic agents, such as targeted drug delivery systems and cancer therapies.
Métodos De Síntesis
4-Butoxy-3,5-dichloro-benzaldehyde can be synthesized in a two-step process. The first step involves the reaction of 1,4-dibromobenzene with sodium hydroxide in aqueous solution to form 4-bromo-3,5-dichlorobenzaldehyde. The second step involves the oxidation of the 4-bromo-3,5-dichlorobenzaldehyde with potassium permanganate in aqueous solution to form the desired this compound product.
Aplicaciones Científicas De Investigación
4-Butoxy-3,5-dichloro-benzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of several drugs, including the anti-inflammatory drug celecoxib, the antifungal drug fluconazole, and the antiviral drug adefovir. It has also been used in the synthesis of various dyes, such as the fluorescent dye this compound-1, and in the development of new materials, such as polycarbonates and polyurethanes. In addition, this compound has been used in the study of biochemical and physiological processes, such as the metabolism of fatty acids and the regulation of gene expression.
Safety and Hazards
Propiedades
IUPAC Name |
4-butoxy-3,5-dichlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEMMCYJOKRHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)




![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)

